Product packaging for (-)-Calanolide A(Cat. No.:CAS No. 163661-45-8)

(-)-Calanolide A

Numéro de catalogue: B1607165
Numéro CAS: 163661-45-8
Poids moléculaire: 370.4 g/mol
Clé InChI: NIDRYBLTWYFCFV-OAVHHTNSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(-)-Calanolide A (CAS 142632-32-4) is the enantiomer of the potent non-nucleoside reverse transcriptase inhibitor (NNRTI), (+)-Calanolide A. While the (+)-enantiomer is well-studied for its activity against HIV-1, including strains resistant to other NNRTIs, the (-)-enantiomer is consistently reported in the literature as being inactive in anti-HIV assays . This makes this compound an invaluable tool in pharmacological and biochemical research, particularly for use as a critical negative control in studies investigating the structure-activity relationships and stereospecificity of calanolide compounds. Its use allows researchers to confirm that observed antiviral effects are specifically due to the (+)-enantiomer and not a non-specific action of the molecular scaffold. The calanolides are a class of tetracyclic dipyranocoumarins originally isolated from trees of the genus Calophyllum . The unique activity of (+)-Calanolide A is highly dependent on its specific stereochemistry at the C-10, C-11, and C-12 positions . Studies have shown that even minor alterations to this three-dimensional structure, including the change in chirality that defines this compound, can lead to a complete loss of inhibitory activity against HIV-1 reverse transcriptase . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Prior to handling, researchers should consult the Safety Data Sheet for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H26O5 B1607165 (-)-Calanolide A CAS No. 163661-45-8

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

163661-45-8

Formule moléculaire

C22H26O5

Poids moléculaire

370.4 g/mol

Nom IUPAC

(16S,17R,18R)-18-hydroxy-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one

InChI

InChI=1S/C22H26O5/c1-6-7-13-10-15(23)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(24)11(2)12(3)25-19/h8-12,18,24H,6-7H2,1-5H3/t11-,12-,18+/m0/s1

Clé InChI

NIDRYBLTWYFCFV-OAVHHTNSSA-N

SMILES

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)O

SMILES isomérique

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2[C@@H]([C@H]([C@@H](O4)C)C)O

SMILES canonique

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)O

Autres numéros CAS

163661-45-8

Origine du produit

United States

Discovery and Natural Occurrence of Calanolide a

Identification from Botanical Sources

(-)-Calanolide A was first isolated from the leaves and twigs of Calophyllum lanigerum var. austrocoriaceum, a tree found in the Malaysian rainforest. nih.govasianjpr.comresearchgate.net This discovery was made in 1992 by the United States National Cancer Institute (NCI) during a broad screening of plant extracts for potential therapeutic agents. asianjpr.comwikipedia.org The specific sample, labeled "Burley-and-Lee-351," was collected in Sarawak, Malaysia, in 1987. asianjpr.comwikipedia.org While the extract initially showed no efficacy against cancer cells, it demonstrated the ability to inhibit the replication of the HIV-1 virus. wikipedia.org

The rarity of Calophyllum lanigerum var. austrocoriaceum quickly became apparent when researchers returned to the original collection site to find the tree had been cut down. wikipedia.orgmongabay.com The low natural yield of this compound from this source, approximately 0.05% from twigs and leaves, further highlighted the need for alternative sourcing and synthetic production methods. mongabay.com

Following the initial discovery, researchers investigated other related plant species for the presence of this compound and similar compounds. These investigations revealed that other species within the Calophyllum genus also produce this and related calanolides.

Identified botanical sources for calanolides include:

Calophyllum teysmannii : This species, particularly the variety innophylloide, was found to produce a related compound, (-)-Calanolide B (also known as Costatolide), in its latex. nih.govwikipedia.org

Calophyllum brasiliense : This species has also been identified as a source of Calanolide (B8761490) A. nih.govresearchgate.netwikipedia.org

Calophyllum inophyllum : Another species from which Calanolide A has been isolated. nih.govwikipedia.org

Clausena excavata : Interestingly, Calanolide A has also been found in a species from a different genus, Clausena excavata. nih.govresearchgate.net However, a chloroform (B151607) extract of this plant containing the compound was found to be toxic to the cells used in the anti-HIV syncytium assay. nih.govresearchgate.net

Table 1: Botanical Sources of this compound and Related Compounds

Species Compound(s) Plant Part(s)
Calophyllum lanigerum var. austrocoriaceum This compound Leaves and twigs
Calophyllum teysmannii (-)-Calanolide B (Costatolide) Latex
Calophyllum brasiliense This compound, Calanolide C Leaves
Calophyllum inophyllum This compound Not specified

Initial Bioactivity Screening and Isolation Context

The discovery of this compound was a direct outcome of the U.S. National Cancer Institute's extensive anti-HIV screening program, which ran from 1987 to 1996. nih.govmdpi.com This program evaluated over 30,000 plant extracts for their ability to inhibit HIV-1 replication in vitro. nih.govmdpi.com

The extract from Calophyllum lanigerum var. austrocoriaceum was initially screened for anticancer activity but showed no promising results. nih.govasianjpr.com However, subsequent testing in an anti-HIV-1 screen revealed its potent inhibitory effects on viral replication. nih.govasianjpr.comwikipedia.org This led to bioassay-guided fractionation of the plant extract to isolate the active constituent, which was identified as (+)-Calanolide A. tandfonline.commdpi.com

Further studies confirmed that this compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). nih.govasianjpr.com It specifically targets the reverse transcriptase enzyme of HIV-1, a critical component in the virus's life cycle, but is not effective against HIV-2. asianjpr.comwikipedia.orgnih.gov The compound was found to be active against various HIV-1 strains, including those resistant to other NNRTI drugs. wikipedia.orgasm.org This unique mechanism of action and its activity against resistant strains made this compound a significant lead compound for further investigation. nih.govasm.org

Table 2: Compound Names Mentioned

Compound Name
This compound
(+)-Calanolide A
(-)-Calanolide B
Costatolide (B1195242)
Calanolide C

Biosynthesis of Calanolide a

Proposed Biosynthetic Pathway from Precursors

The biosynthesis of (-)-Calanolide A is a complex process that, while not yet fully elucidated, is understood to originate from fundamental metabolic building blocks. wikipedia.orgmdpi.com The proposed pathway involves a series of enzymatic reactions that transform simple aromatic compounds into the intricate tetracyclic structure of calanolide (B8761490) A. mdpi.comnih.gov

Involvement of L-Phenylalanine and Umbelliferone (B1683723)

The journey to this compound begins with the aromatic amino acid L-phenylalanine. smolecule.comnih.gov Through the shikimate pathway, a central metabolic route in plants for the synthesis of aromatic compounds, L-phenylalanine is converted into trans-cinnamic acid. mdpi.comnih.gov Subsequent enzymatic hydroxylations and cyclization reactions lead to the formation of umbelliferone (7-hydroxycoumarin), a key intermediate and a branching point in the biosynthesis of various coumarins. mdpi.comnih.govmdpi.com

The conversion of L-phenylalanine to umbelliferone involves several key enzymes:

Phenylalanine ammonia (B1221849) lyase (PAL): Catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid. nih.gov

Cinnamate 4-hydroxylase (C4H): Introduces a hydroxyl group onto the cinnamic acid backbone to produce p-coumaric acid. nih.govmdpi.com

4-coumarate: CoA ligase (4CL): Activates p-coumaric acid by attaching a Coenzyme A molecule. nih.gov

4-coumaroyl 2′-hydroxylase: Performs a crucial hydroxylation step. nih.gov

Intermediates: e.g., Dipetalolactone (B1251107)

From umbelliferone, the biosynthetic pathway is thought to proceed through one of two potential routes to form the intermediate dipetalolactone, a pyranocoumarin (B1669404). mdpi.comresearchgate.net One proposed pathway involves the conversion of umbelliferone to osthenol, while the other suggests the formation of 5,7-dihydroxycoumarin (B1309657) as an intermediate. smolecule.comwikipedia.org Both pathways converge to produce dipetalolactone. wikipedia.org This intermediate then undergoes further transformations, including the addition of a propyl group, to form a 3-propyl-intermediate. mdpi.comresearchgate.net A subsequent Wagner-Meerwein rearrangement is believed to convert this intermediate into the core structure of calanolides A, B, or C. wikipedia.orgmdpi.com

Enzymatic Transformations in Calanolide A Biosynthesis

The conversion of the various intermediates in the calanolide A biosynthetic pathway is orchestrated by a suite of specialized enzymes. While knowledge in this area is still developing, the crucial role of a particular class of enzymes has been identified. mdpi.comnih.gov

Role of Cytochrome P450 Monooxygenases

Cytochrome P450 monooxygenases (P450s) are a diverse family of enzymes known for their ability to catalyze a wide range of oxidative reactions in secondary metabolism. rsc.org In the biosynthesis of this compound, P450s are believed to play a critical role in several steps. wikipedia.orgmdpi.com They are implicated in the reactions leading from umbelliferone to dipetalolactone and are also thought to be responsible for the final oxidative elaborations that convert the 3-propyl-intermediate into the final calanolide structures. smolecule.commdpi.comresearchgate.net The metabolism of calanolide A itself is also mediated by cytochrome P450 enzymes, specifically CYP3A. wikipedia.org

Genetic and Transcriptomic Studies on Calanolide Biosynthesis

Despite the pharmacological interest in calanolides, the enzymes and the specific biosynthetic pathway have remained largely unknown until recently. isaaa.org Modern genomic and transcriptomic approaches are now shedding light on the genetic underpinnings of this compound production in plants like Calophyllum brasiliense. nih.govisaaa.org

Researchers have conducted transcriptome analyses of the leaves, stems, and roots of C. brasiliense to identify candidate genes involved in the calanolide biosynthetic pathway. isaaa.orgbvsalud.org By analyzing the expressed genes and comparing them to known enzyme families, scientists have been able to propose putative biosynthetic pathways and identify unigenes that may encode the enzymes responsible for the various steps. bvsalud.orgresearchgate.net These studies have provided a valuable dataset for future functional genomics research aimed at fully characterizing the genes and enzymes involved in the synthesis of these medicinally important compounds. isaaa.orgnih.gov The identification of these candidate genes is a crucial first step towards potentially engineering the production of calanolides in other organisms or optimizing their synthesis in their native plant sources. nih.gov

Chemical Synthesis of Calanolide a

Rationale for Total Synthesis (e.g., Low Natural Yield)

The primary driver for the total synthesis of (-)-Calanolide A is its rarity in nature and the low yield of the active compound from its natural source, the tree Calophyllum lanigerum. wikipedia.orgiiab.me The yield of Calanolide (B8761490) A from the leaves and twigs of the tree is exceptionally low, estimated at around 0.05%. wikipedia.org This scarcity was dramatically highlighted when, after its initial discovery, the specific variety of tree, austrocoriaceum, had been logged for fuel and building materials, making the original source unavailable. wikipedia.orgasianjpr.com

This unreliable and low-yield natural supply makes large-scale extraction for preclinical and potential clinical research impractical and unsustainable. nih.govmdpi.com Furthermore, the complexity of isolating the desired active compound adds to the challenge. mdpi.com Consequently, total synthesis was developed to provide a reliable and scalable route to obtain sufficient quantities of the compound for thorough investigation. wikipedia.orgasianjpr.comnih.gov A method of total synthesis was successfully devised in 1996. wikipedia.orgiiab.measianjpr.com

Stereoselective Total Synthesis Approaches to (+)-Calanolide A and its Analogs

A significant challenge in synthesizing Calanolide A is its stereochemistry. The molecule has specific three-dimensional arrangements at its chiral centers, and only the naturally occurring (+)-Calanolide A isomer exhibits potent anti-HIV activity. nih.govnih.govscispace.com Its mirror image, or enantiomer, this compound, is inactive. nih.govnih.govscispace.com Therefore, synthetic approaches must be stereoselective, meaning they are designed to produce the desired (+)-enantiomer preferentially.

Several strategies have been developed to achieve this stereocontrol. One prominent method is the use of asymmetric catalysis, where a chiral catalyst guides the reaction to form one enantiomer over the other. For instance, a (-)-quinine-catalyzed intramolecular oxo-Michael addition has been successfully used to construct the key chromanone core of the molecule with high enantioselectivity. nih.govresearchgate.net Another approach involves aldol (B89426) reactions to create the necessary stereocenters, followed by reactions like the Mitsunobu reaction to form the final ring system. tandfonline.com These stereoselective methods are crucial for producing optically pure (+)-Calanolide A and for synthesizing novel analogs for further biological evaluation. google.com

Key Synthetic Methodologies and Reaction Pathways

The total synthesis of Calanolide A has been accomplished through various multi-step sequences, often starting from simple phenolic compounds like phloroglucinol. nih.govscispace.comacs.orgacs.org A common five-step approach involves a sequence of key reactions to build the complex tetracyclic coumarin (B35378) structure. nih.govscispace.comacs.org

The key reaction pathways typically include:

Pechmann Reaction: This is often used as an initial step to construct the coumarin nucleus from a phenol (B47542) (e.g., phloroglucinol) and a β-ketoester. google.comacs.org

Friedel-Crafts Acylation: This reaction is used to introduce an acyl group onto the coumarin ring, a crucial step for building the rest of the molecular framework. nih.govgoogle.comacs.org

Chromenylation: This step involves adding a side chain that will ultimately form one of the pyran rings of the final structure. scispace.comacs.org

Cyclization: A key step where the chromene intermediate is cyclized to form the chromanone ring system, often using reagents like acetaldehyde (B116499) diethyl acetal. nih.govscispace.comacs.org

Reduction: A final reduction step, such as a Luche reduction, is used to convert a ketone group into the hydroxyl group present in the final Calanolide A molecule. nih.govscispace.comacs.org

These methodologies allow for the systematic construction of the complex Calanolide A molecule from readily available starting materials. acs.org

The Friedel-Crafts acylation is a cornerstone reaction in many total syntheses of (+)-Calanolide A. google.comacs.orgacs.org This electrophilic aromatic substitution reaction is employed to introduce a propionyl group at the 8-position of the coumarin core, typically using propionyl chloride or propionic anhydride (B1165640) as the acylating agent and a Lewis acid catalyst like aluminum chloride (AlCl₃). google.comacs.org

Development of Optimized Synthetic Processes

While initial synthetic routes proved the feasibility of producing Calanolide A in the lab, they were not always practical for large-scale manufacturing. The optimization of these processes became a key focus to improve efficiency and yield. acs.org This involved a systematic examination of each step in the synthesis to identify areas for improvement.

For example, in the crucial Friedel-Crafts acylation step, the initial process gave a modest isolated yield of 45%. acs.org Optimization efforts focused on variables such as the choice of Lewis acid, the amount of catalyst, solvent, and reaction temperature. By moving from a one-variable-at-a-time approach to a more systematic method, significant improvements were achieved. acs.org This led to the development of a more robust and scalable process, capable of producing the key intermediate in much higher yields (over 90%), which is critical for the economic viability of producing (+)-Calanolide A for clinical development. acs.org

To accelerate the optimization of the Calanolide A synthesis, researchers have employed automated process research. acs.org This modern approach combines the use of automated synthesis equipment with statistical Design of Experiments (DoE) software. acs.orgresearchgate.net This allows for multiple experiments to be run in parallel on an automated platform, enabling the rapid and simultaneous investigation of numerous reaction parameters. acs.orgresearchgate.net

In the optimization of the Friedel-Crafts acylation step, this automated approach was used to screen 24 different Lewis acids and to precisely tune parameters like temperature and catalyst loading. acs.org This data-driven methodology dramatically sped up the optimization process; what had previously taken two chemists six months to optimize using conventional methods was significantly accelerated. acs.org The automated system successfully identified optimal conditions that increased the in-situ reaction yield from 70% to 97%, demonstrating the power of this technology to develop highly efficient and optimized chemical processes for manufacturing complex molecules like (+)-Calanolide A. acs.org

Structural Modifications and Analogs of Calanolide a

Naturally Occurring Calanolide (B8761490) Analogs (e.g., Calanolide B, Calanolide C)

(-)-Calanolide A belongs to a family of tetracyclic pyranocoumarins isolated primarily from tropical trees of the Calophyllum genus. nih.gov Several other calanolides, from Calanolide B to Calanolide F, have been discovered in nature. wikipedia.org For instance, Calanolide B, also known as Costatolide (B1195242), has been identified as a sister compound to Calanolide A. wikipedia.org

Calanolide A, B, C, and D have been isolated from the fruits and twigs of Calophyllum species, while Calanolide E1 and E2 were found in the stem bark. researchgate.net Specifically, (-)-Calanolide B has been isolated from Calophyllum lanigerum var. austrocoriaceum and Calophyllum brasiliense, and is noted for its potent activity against HIV-1 reverse transcriptase. ebi.ac.uk Calanolide C has also been obtained as a natural product and demonstrates moderate inhibitory properties. ebi.ac.uk The leaves of C. brasiliense have been shown to contain calanolide A, C, and costatolide (calanolide B), all possessing anti-HIV potential. nih.gov

CompoundNatural Source(s)
This compound Calophyllum lanigerum var. austrocoriaceum, Calophyllum brasiliense
Calanolide B (Costatolide) Calophyllum lanigerum, Calophyllum teysmannii, Calophyllum cerasiferum, Calophyllum inophyllum, Calophyllum brasiliense
Calanolide C Calophyllum lanigerum, Calophyllum brasiliense
Calanolide D Calophyllum lanigerum
Calanolide E1 Calophyllum lanigerum
Calanolide E2 Calophyllum lanigerum

Design and Synthesis of Synthetic Calanolide A Derivatives

The low natural abundance of this compound prompted the development of total synthesis methods to produce the compound for research and clinical investigation. tandfonline.comnih.gov This has also opened avenues for creating synthetic derivatives to improve its therapeutic profile. nih.gov The design of these analogs has often involved modifying the C-ring of the calanolide structure. mdpi.commedchemexpress.com

To explore the structure-activity relationships (SAR) of Calanolide A, chemical libraries have been designed and synthesized. nih.gov One approach involved starting with racemic 11-demethyl-12-oxo calanolide A, a template with two fewer chiral centers than the natural product but comparable inhibitory activity. nih.govacs.org A library was then constructed based on this core structure, introducing diversity at nine different points. nih.govacs.org Such libraries, often based on the 4-arylcoumarin or tetracyclic dipyranocoumarin core, allow for large-scale production and structure-based drug optimization. asm.orgresearchgate.net The use of natural product-derived compound databases has also contributed to the virtual screening and identification of potential new inhibitors. mdpi.com

Specific structural modifications of the Calanolide A molecule have yielded derivatives with significantly altered activity.

12-oxocalanolide A : Synthetic intermediates where the 12-hydroxyl group is oxidized to a ketone have shown anti-HIV activity. medchemexpress.comscispace.com The racemic mixture of (±)-12-oxocalanolide A is reported to be more active than Calanolide A alone. wikipedia.org However, another study suggests that while the 12-ketone form is active, it has a lower therapeutic index than the parent compound. frontiersin.org

F18 (10-chloromethyl-11-demethyl-12-oxo-calanolide A) : This synthetic analog has demonstrated more potent anti-HIV activity than the original Calanolide A. nih.govdrugs.com F18, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI), has a low half-maximal effective concentration (EC₅₀) of 7.4 nM. frontiersin.org

10-bromomethyl-11-demethyl-12-oxo calanolide A : This novel compound, identified from a chemical library, showed much higher inhibitory potency and a better therapeutic index (EC₅₀ = 2.85 nM, TI > 10,526) against HIV-1. nih.govacs.org This discovery highlighted that modifications at the C-10 position of the C ring could lead to candidates with enhanced anti-HIV-1 activity. nih.govacs.org

DerivativeKey ModificationReported Activity Highlight
(+/-)-12-oxocalanolide A Oxidation of the C-12 hydroxyl to a ketone.More active than Calanolide A alone. wikipedia.org
F18 Chloromethyl group at C-10, demethylation at C-11, oxidation at C-12.More potent anti-HIV activity than Calanolide A. nih.govdrugs.com
10-bromomethyl-11-demethyl-12-oxo calanolide A Bromomethyl group at C-10, demethylation at C-11, oxidation at C-12.Significantly higher inhibitory potency and therapeutic index. nih.govacs.org

Enantiomeric Forms and Their Differential Activity

The stereochemistry of Calanolide A is a critical determinant of its biological activity. The molecule has specific chiral centers that result in different enantiomeric forms.

A very specific stereochemistry and optical rotation are required for the anti-HIV activity of Calanolide A. wikipedia.org Research has consistently shown that only the naturally occurring (+)-enantiomer of Calanolide A possesses potent anti-HIV-1 activity. acs.org Its counterpart, this compound, has been found to be devoid of this inhibitory activity. acs.org This stark difference underscores the highly specific nature of the interaction between the drug molecule and its target, the HIV-1 reverse transcriptase enzyme. The all-trans configuration at the chiral centers C-10, C-11, and C-12, as found in (+)-Calanolide A, is considered essential for optimal anti-HIV activity. nih.gov

EnantiomerAnti-HIV-1 Activity
(+)-Calanolide A Potent inhibitor of HIV-1 reverse transcriptase. acs.org
This compound Devoid of HIV inhibitory activity. acs.org

Compound Names Mentioned:

this compound

(+)-Calanolide A

Calanolide B (Costatolide)

Calanolide C

Calanolide D

Calanolide E1

Calanolide E2

12-oxocalanolide A

F18 (10-chloromethyl-11-demethyl-12-oxo-calanolide A)

10-bromomethyl-11-demethyl-12-oxo calanolide A

11-demethyl-12-oxo calanolide A

12-methoxycalanolide A

12-deoxy calanolide A

Structure Activity Relationships Sar of Calanolide a and Its Analogs

Impact of Stereochemistry on Bioactivity

The three-dimensional arrangement of atoms in Calanolide (B8761490) A is a paramount determinant of its biological function. The presence and orientation of chiral centers within the molecule significantly influence its ability to inhibit the HIV-1 reverse transcriptase enzyme.

Significance of 10R, 11S, 12S Stereoisomeric Configuration

(-)-Calanolide A is defined by a specific stereochemical configuration at three chiral centers: 10R, 11S, and 12S. nih.govebi.ac.uk This precise arrangement is crucial for its potent anti-HIV-1 activity. nih.govresearchgate.net SAR studies have demonstrated that diastereomers with a trans-methylation at the C-10 and C-11 positions, coupled with a 12-(S)-OH chirality, exhibit the most significant inhibitory effects. researchgate.netmdpi.com In contrast, their enantiomers with a 12-(R)-OH configuration and other epimeric alcohols show a marked decrease or complete loss of anti-HIV activity. researchgate.net This highlights the essential conformational and stereoelectronic requirements at these positions for effective interaction with the reverse transcriptase enzyme. researchgate.net The naturally occurring (+)-Calanolide A, which possesses this optimal 10R, 11S, 12S configuration, is one of the most potent anti-HIV compounds among the naturally occurring calanolides. nih.govmdpi.com Synthetic efforts have confirmed that only the (+)-calanolide A enantiomer exhibits anti-HIV activity, while the this compound form is inactive. nih.gov

Influence of Substituents on Biological Potency

Beyond stereochemistry, the presence and nature of various chemical groups attached to the core calanolide structure play a vital role in modulating its biological potency. Modifications at several key positions have been systematically investigated to understand their impact on anti-HIV-1 activity.

Role of C-12 Heteroatom and Hydroxyl Group

The hydroxyl (-OH) group at the C-12 position is a critical feature for the bioactivity of Calanolide A. mdpi.com Research indicates that a heteroatom is required at this position for anti-HIV-1 activity. researchgate.net Analogs lacking a hydroxyl group at C-12, or those where it is replaced by olefination, show a loss of antiviral activity. researchgate.net While the 12-(S)-OH configuration is optimal, the stereochemistry at this position is not as critical for all related compounds, such as inophyllums. mdpi.com Interestingly, synthetic intermediates where the C-12 hydroxyl group is oxidized to a ketone have demonstrated suppressive anti-HIV activity, albeit at a lower potency than Calanolide A. nih.govnih.gov These ketone derivatives were the first examples of active calanolide series compounds lacking a C-12 hydroxyl group. nih.gov Further modifications at C-12, including the introduction of thiol or azide (B81097) groups, have also been explored, suggesting stringent spatial and stereochemical requirements around this position. researchgate.net

Effects of C-4 Substitutions

The substituent at the C-4 position significantly influences the anti-HIV-1 potency of calanolide analogs. The presence of a bulky group at this position, such as the propyl group in this compound, has been shown to be essential for enhancing anti-HIV activity. mdpi.com For instance, Cordatolide A, which lacks this bulky group at the C-4 position, is considerably less active than (+)-Calanolide A. mdpi.com Comparative studies of analogs with different C-4 substituents, such as methyl, propyl, and benzyl (B1604629) groups, have revealed a specific order of activity, with the methyl group being the most favorable, followed by hydrogen, propyl, and then benzyl. scispace.com

Importance of the C-Ring Structure and Modifications

The C-ring of the calanolide scaffold is a key area for structural modifications that can dramatically affect biological activity. mdpi.comresearchgate.net Modifications to this ring have been a major focus of SAR studies. nih.gov For example, hydrogenation of the 7,8-double bond in the B-ring, which is adjacent to the C-ring, to create 7,8-dihydro derivatives did not diminish the anti-HIV activity compared to the parent compounds. researchgate.net This suggests that the saturation of this particular bond is well-tolerated.

Significance of C-10 and C-11 Methyl Groups

Compound Information Table

Compound NameStructure
This compoundTetracyclic dipyranocoumarin
(+)-Calanolide ATetracyclic dipyranocoumarin
(-)-Calanolide B (Costatolide)Tetracyclic dipyranocoumarin
(+)-12-oxo-calanolide ATetracyclic dipyranocoumarin
Cordatolide ATetracyclic dipyranocoumarin
InophyllumsTetracyclic dipyranocoumarin
7,8-dihydro derivativesTetracyclic dipyranocoumarin

Research Findings on SAR of Calanolide A Analogs

ModificationPosition(s)Effect on Anti-HIV-1 ActivityReference(s)
Stereochemistry
12-(R)-OH configurationC-12Loss of activity researchgate.net
cis-methylationC-10, C-11Devoid of activity nih.govnih.gov
Substituent Changes
Removal of hydroxyl groupC-12Loss of activity researchgate.net
Oxidation to ketoneC-12Suppressive activity (less potent) nih.govnih.gov
Lack of bulky groupC-4Reduced activity mdpi.com
Isopropyl substitutionC-10Complete loss of activity nih.govnih.gov
Ethyl substitutionC-10Maintained activity (slightly reduced) nih.govnih.gov
Removal of methyl groupC-10Decreased activity nih.govnih.gov
Addition of extra methyl groupC-10 or C-11Decreased activity nih.govnih.gov
Hydrogenation of double bondC-7, C-8Maintained activity researchgate.net

Mechanisms of Biological Action Preclinical Investigations

Molecular Targets in Antiviral Activity

(-)-Calanolide A has been identified as a novel non-nucleoside reverse transcriptase inhibitor (NNRTI). drugbank.com Its primary antiviral activity is directed against the human immunodeficiency virus type 1 (HIV-1).

This compound potently and selectively inhibits the enzymatic function of HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication. nih.gov This inhibition is specific to HIV-1 RT, as the compound shows no significant activity against HIV-2 RT or cellular DNA polymerases. drugbank.comnih.gov Its efficacy has been demonstrated across a wide variety of laboratory and clinical strains of HIV-1, with EC50 values typically ranging from 0.10 to 0.17 microM. nih.gov Notably, this compound retains activity against HIV-1 strains that have developed resistance to other nucleoside and non-nucleoside RT inhibitors, such as AZT-resistant and pyridinone-resistant strains. wikipedia.orgnih.gov

A distinguishing feature of this compound is its complex binding mechanism to HIV-1 RT, involving two potential binding sites. nih.govnih.gov This is a unique characteristic not observed with other NNRTIs. nih.gov Kinetic analyses suggest that one of these binding sites is located near the enzyme's active site and the pyrophosphate binding domain. nih.govnih.gov Evidence indicates that this compound can share binding domains with both the pyrophosphate analog, phosphonoformic acid, and the acyclic nucleoside analog, 1-ethoxymethyl-5-ethyl-6-phenylthio-2-thiouracil. nih.govnih.gov However, it can only occupy one of these sites at a time. wikipedia.org

The inhibitory action of this compound involves interference with the binding of deoxynucleotide triphosphates (dNTPs), which are the essential building blocks for DNA synthesis. wikipedia.orgnih.gov Kinetic studies have revealed a complex inhibitory pattern with respect to dNTP binding, characterized by both competitive and uncompetitive components, further supporting the two-site binding model. nih.gov This dual mechanism of interference with dNTP binding contributes to its potent inhibition of the reverse transcriptase enzyme. nih.gov

Consistent with its role as an RT inhibitor, this compound acts at an early stage of the HIV-1 life cycle. drugbank.comnih.gov By inhibiting reverse transcriptase, the compound prevents the conversion of the viral RNA genome into proviral DNA, a critical step for the integration of the virus into the host cell's genome and subsequent replication. drugbank.comnih.gov

Mechanisms in Anticancer/Antiproliferative Activity (In Vitro)

While initially recognized for its antiviral properties, subsequent research has uncovered the potential of this compound and related compounds as anticancer agents.

Inhibition of Tumor-Promoting Pathways

Preclinical investigations have revealed that this compound possesses antitumor-promoting properties. While initially inactive against a panel of cancer cell lines in early studies, subsequent research demonstrated its potential to interfere with pathways that promote tumor growth. wikipedia.orgnih.gov

A key finding in this area is the ability of this compound to inhibit the activation of the Epstein-Barr virus (EBV) early antigen (EA) induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) in Raji cells. wikipedia.orgnih.gov TPA is a potent activator of protein kinase C (PKC), a crucial enzyme in signal transduction pathways that regulate cell growth and differentiation. Its activation can lead to the expression of viral genes, such as the EBV early antigen, and promote the proliferation of cells, a hallmark of tumor promotion.

The inhibitory action of this compound on TPA-induced EBV-EA activation suggests that it may interfere with the signaling cascade initiated by TPA, potentially at the level of PKC or downstream effectors. This mechanism is a significant aspect of its observed antiproliferative and antitumor-promoting effects in preclinical models. wikipedia.org

Inhibitory Effects of this compound on TPA-Induced EBV-EA Activation
Cell LineInducing AgentObserved Effect of this compoundReference
Raji cells12-O-tetradecanoylphorbol-13-acetate (TPA)Inhibition of Epstein-Barr virus early antigen (EBV-EA) activation wikipedia.orgnih.gov

Potential Inhibition of Specific Enzymes (e.g., ADAR2, PI5P4Kα, PI5P4Kβ, Topoisomerase II)

As of the current body of scientific literature, there are no specific preclinical investigations that have directly demonstrated the inhibitory activity of this compound against adenosine (B11128) deaminase acting on RNA 2 (ADAR2), phosphatidylinositol-5-phosphate (B1243415) 4-kinase alpha (PI5P4Kα), phosphatidylinositol-5-phosphate 4-kinase beta (PI5P4Kβ), or Topoisomerase II.

While the antitumor-promoting activities of this compound have been linked to the inhibition of TPA-induced pathways, its effects on the aforementioned specific enzymes have not been a primary focus of published research. Therefore, the potential for this compound to act as an inhibitor of ADAR2, PI5P4Kα, PI5P4Kβ, or Topoisomerase II remains an area for future scientific exploration.

Status of Investigation of this compound on Specific Enzyme Inhibition
EnzymeStatus of Direct Inhibition Studies with this compound
ADAR2No published data available
PI5P4KαNo published data available
PI5P4KβNo published data available
Topoisomerase IINo published data available

Spectrum of Biological Activities Preclinical and in Vitro

Antiviral Activities

(-)-Calanolide A has demonstrated notable antiviral properties, particularly against the human immunodeficiency virus type 1 (HIV-1). asianjpr.comnih.gov Its mechanism of action involves the inhibition of the HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication. nih.govdrugbank.com

Efficacy Against HIV-1 Strains and Subtypes

In vitro studies have consistently shown that this compound is a potent inhibitor of a wide variety of HIV-1 laboratory strains and clinical isolates. asianjpr.comnih.gov This includes activity against both syncytium-inducing (SI) and non-syncytium-inducing (NSI) viruses, as well as T-cell tropic and monocyte-macrophage tropic strains. tandfonline.com The 50% effective concentration (EC50) values for its anti-HIV-1 activity typically range from 0.10 to 0.5 μM. nih.govasm.org

Activity Against Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)-Resistant HIV-1 Mutants

A key feature of this compound is its effectiveness against certain HIV-1 mutants that are resistant to other NNRTIs. asianjpr.com It has shown activity against strains with the common K103N and Y181C mutations. drugbank.comhku.hk In fact, it exhibits enhanced activity against virus isolates carrying the Y181C mutation. asm.org While its activity is reduced against viruses with the K103N mutation alone, it remains fully active against isolates that have both the K103N and Y181C mutations. asm.org However, resistance to this compound has been associated with mutations at other positions, such as L100I, T139I, and Y188H. nih.govresearchgate.net A substitution at the Y188H codon, for instance, has been linked to a 30-fold resistance to the compound in vitro. asianjpr.com

Synergistic Effects with Other Antiretroviral Agents

Research has demonstrated that this compound can act synergistically with other classes of antiretroviral drugs. tandfonline.com In vitro studies have shown synergistic antiviral interactions when combined with nucleoside reverse transcriptase inhibitors (NRTIs), other NNRTIs, and protease inhibitors. asm.orgnih.gov Additive effects have also been observed. nih.gov Notably, no antagonistic effects or combined toxicity have been detected in these combination studies. nih.gov Promising synergistic effects have been noted in combination with agents like zidovudine (B1683550) (AZT) and lamivudine. asm.orgnih.govontosight.ai

Lack of Activity Against HIV-2 and Simian Immunodeficiency Virus (SIV)

This compound's antiviral activity is highly specific to HIV-1. nih.gov It is essentially inactive against strains of the less common HIV type 2 (HIV-2) and the related simian immunodeficiency virus (SIV). asianjpr.comnih.govtandfonline.com This specificity is a characteristic feature of this compound and its unmodified analogs. nih.gov

Anticancer and Antiproliferative Activities (In Vitro)

While initially investigated for its anti-HIV properties, this compound has also shown potential as an anticancer and antiproliferative agent in in vitro settings. nih.gov

Cytotoxicity Against Various Cancer Cell Lines

This compound has demonstrated cytotoxic effects against a range of human cancer cell lines. nih.gov Studies have reported its antiproliferative activity against leukemia, breast cancer, and prostate cancer cell lines. researchgate.net For instance, it has shown activity against the HL-60 leukemia cell line and the MCF-7 breast cancer cell line. nih.govresearchgate.net Although early screenings by the U.S. National Cancer Institute did not initially find significant anticancer activity, later studies have revealed its potential in this area. nih.govasianjpr.com

Data Tables

Table 1: In Vitro Anti-HIV-1 Activity of this compound

HIV-1 Strain/Isolate Type EC50 Range (µM) Reference
Laboratory Strains0.10 - 0.17 nih.gov
Clinical Isolates0.02 - 0.5 asm.org
NNRTI-Resistant (Y181C)Enhanced Activity asm.org
NNRTI-Resistant (K103N)Reduced Activity asm.org
NNRTI-Resistant (K103N + Y181C)Fully Active asm.org

Table 2: In Vitro Cytotoxicity of this compound Against Cancer Cell Lines

Cancer Type Cell Line Observed Effect Reference
LeukemiaHL-60Antiproliferative nih.govresearchgate.net
Breast CancerMCF-7Antiproliferative nih.gov
Prostate CancerPC-3Cytotoxicity researchgate.net

Inhibition of TPA-induced EBV-EA activation

This compound, along with its related compound calanolide (B8761490) C, has demonstrated the ability to inhibit the activation of the Epstein-Barr virus early antigen (EBV-EA) induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) in Raji cells. nih.govresearchgate.net This suggests potential for this compound as an antitumor-promoting or cancer chemopreventive agent. nih.gov In these studies, this compound was found to be more potent than calanolide C. nih.gov The phorbol (B1677699) ester TPA is a known potent stimulator of differentiation and apoptosis in myeloid leukemia cells. nih.gov

The inhibitory effects of 4-substituted coumarins, such as this compound, on TPA-induced EBV-EA activation highlight their potential as cancer chemopreventive agents. nih.govresearchgate.net

Antimicrobial Activities (In Vitro)

Activity Against Mycobacterium tuberculosis (Drug-Susceptible and Drug-Resistant Strains)

This compound has shown significant in vitro activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB). mdpi.comwikipedia.orgresearchgate.net This activity extends to both drug-susceptible and drug-resistant strains of the bacterium. mdpi.comwikipedia.orgresearchgate.netnih.gov

Research has demonstrated that this compound is effective against various strains of M. tuberculosis, including H37Ra and H37Rv. mdpi.comwikipedia.org Notably, its efficacy is comparable to the first-line anti-TB drug isoniazid. mdpi.comwikipedia.org Furthermore, this compound has shown activity against strains resistant to rifampicin (B610482) and streptomycin. mdpi.comwikipedia.org

Studies have reported Minimum Inhibitory Concentration (MIC) values for (+)-calanolide A against drug-susceptible M. tuberculosis to be as low as 3.1 µg/mL. mdpi.com For drug-resistant strains, MIC values have been observed in the range of 8–16 µg/mL. mdpi.comresearchgate.net In one study, (+)-calanolide A inhibited 96% of a resistant M. tuberculosis strain at a concentration of 12.5 µg/mL. researchgate.net

The mechanism of action for this compound's antimycobacterial effects is believed to involve the rapid inhibition of RNA and DNA synthesis, which is then followed by the inhibition of protein synthesis. researchgate.netnih.gov This mechanism is similar to that of rifampin; however, since this compound is active against rifampin-resistant strains, it is thought to act on a different target. researchgate.netnih.gov This dual activity against both HIV and M. tuberculosis makes pyranocoumarins like this compound a promising new class of compounds for further investigation. researchgate.netnih.gov

In Vitro Activity of (+)-Calanolide A Against Mycobacterium tuberculosis
StrainMIC (µg/mL)Reference
Drug-Susceptible3.1 mdpi.com
Drug-Resistant8-16 mdpi.comresearchgate.net
Resistant Strain (96% inhibition)12.5 researchgate.net

Antiparasitic Activities (In Vitro)

Efficacy Against Trypanosoma cruzi and Leishmania infantum

In vitro studies have revealed the antiparasitic potential of calanolides. mdpi.com Specifically, related compounds calanolide E1 and E2, isolated from Calophyllum brasiliense, have demonstrated activity against the amastigote forms of Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania infantum (a causative agent of visceral leishmaniasis). mdpi.comresearchgate.netinformahealthcare.com

For T. cruzi, calanolide E1 and E2 showed EC50 values of 12.1 µM and 8.2 µM, respectively. mdpi.comresearchgate.netinformahealthcare.com Against L. infantum, the EC50 values were 37.1 µM for calanolide E1 and 29.1 µM for calanolide E2. mdpi.comresearchgate.netinformahealthcare.com Calanolide E2 exhibited a better selectivity index for both parasites compared to calanolide E1. mdpi.comresearchgate.netinformahealthcare.com These findings suggest that the calanolide scaffold could be a valuable starting point for the development of new drugs to treat Chagas disease and leishmaniasis. mdpi.comresearchgate.netinformahealthcare.com

In Vitro Antiparasitic Activity of Calanolides E1 and E2
CompoundParasiteEC50 (µM)Reference
Calanolide E1Trypanosoma cruzi12.1 mdpi.comresearchgate.netinformahealthcare.com
Calanolide E2Trypanosoma cruzi8.2 mdpi.comresearchgate.netinformahealthcare.com
Calanolide E1Leishmania infantum37.1 mdpi.comresearchgate.netinformahealthcare.com
Calanolide E2Leishmania infantum29.1 mdpi.comresearchgate.netinformahealthcare.com

Methodological Approaches in Calanolide a Research

In Vitro Cellular Assays

In vitro cellular assays represent a foundational component of (-)-Calanolide A research, offering the initial assessment of its antiviral efficacy and its effect on host cells.

The anti-HIV activity of this compound has been extensively evaluated using various cell-based assays that measure the compound's ability to protect human cells from the cytopathic effects of HIV-1. google.com These assays are critical for determining the potency of the compound in a cellular context.

One key method is the syncytium formation assay . Syncytia are large, multinucleated cells that form when HIV-infected cells fuse with uninfected cells, a hallmark of HIV-1 infection. The ability of this compound to inhibit the formation of these syncytia provides a direct measure of its antiviral activity. google.comnih.gov In studies, this compound has demonstrated complete inhibition of HIV-1-induced cytopathic effects in human lymphoblastoid target cells (CEM-SS). google.com

Another widely used method is the XTT assay . This colorimetric assay quantifies cell viability by measuring the metabolic activity of mitochondria. google.comasm.orgtandfonline.com In the context of HIV research, a compound's effectiveness is determined by its ability to protect cells from HIV-induced death, thus maintaining metabolic activity. asm.org The XTT assay has been instrumental in determining the 50% effective concentration (EC₅₀) of this compound, which is the concentration required to achieve 50% protection of cells from the virus. google.comnih.gov Research has shown that this compound exhibits potent anti-HIV activity in various T-cell lines, B-cell lines, monocytic lines, and hybrid cell lines, with EC₅₀ values typically ranging from 0.08 to 0.5 µM. asm.org

The table below summarizes the anti-HIV-1 activity of this compound in different cell lines.

Cell Line TypeExample Cell LinesEC₅₀ Range (µM)Assay Type
T-cellCEM-SS, H9, MT20.08 - 0.5XTT, Syncytium Formation
B-cellAA50.08 - 0.5XTT
MonocyticU9370.08 - 0.5XTT
T-cell/B-cell Hybrid174xCEM0.08 - 0.5XTT

This table presents a summary of data from multiple studies. asm.org

These cell-based screens have consistently demonstrated that this compound is a potent inhibitor of a wide variety of laboratory and clinical strains of HIV-1. nih.gov

Alongside evaluating antiviral efficacy, it is crucial to determine the potential toxicity of a compound to host cells. Cytotoxicity assays are employed to measure the concentration of this compound that is toxic to uninfected cells, often reported as the 50% cytotoxic concentration (IC₅₀). google.com A high therapeutic index, which is the ratio of IC₅₀ to EC₅₀, is a desirable characteristic for any potential drug, indicating that the compound is effective against the virus at concentrations that are not harmful to the host cells.

In the case of this compound, cytotoxicity was found to be apparent only at concentrations significantly higher than those required for antiviral activity. google.comnih.gov For instance, in CEM-SS cells, the IC₅₀ was determined to be 13 µM, which is over 100 times greater than its EC₅₀ of approximately 0.1 µM in the same cell line. google.com This indicates a favorable in vitro therapeutic index. Some studies have also investigated the cytotoxic effects of this compound against various cancer cell lines, noting antiproliferative activity at higher concentrations.

Biochemical Enzyme Inhibition Assays

To elucidate the specific molecular target of this compound, researchers have utilized biochemical enzyme inhibition assays.

These assays directly measure the ability of this compound to inhibit the activity of the HIV-1 reverse transcriptase (RT) enzyme. nih.govasianjpr.com HIV-1 RT is a crucial enzyme for the virus as it transcribes the viral RNA genome into DNA, a necessary step for integration into the host cell's genome. asianjpr.com By using purified, recombinant HIV-1 RT, researchers can confirm that the antiviral activity observed in cellular assays is due to the direct inhibition of this enzyme.

Studies have consistently shown that this compound is a potent and selective inhibitor of recombinant HIV-1 RT. nih.govasianjpr.comdrugbank.com Importantly, it does not significantly inhibit HIV-2 RT or cellular DNA polymerases at the concentrations where it is effective against HIV-1 RT, highlighting its specificity. nih.govnih.govasianjpr.com Kinetic analyses have revealed a complex mechanism of inhibition, suggesting that this compound may have two distinct binding sites on the HIV-1 RT enzyme. asianjpr.comnih.gov One site appears to be competitive with respect to deoxynucleotide triphosphates (dNTPs), while the other is uncompetitive. nih.gov This unique binding mode may explain its activity against certain drug-resistant HIV-1 strains. asianjpr.com

The inhibitory concentration (IC₅₀) of this compound against HIV-1 RT has been determined in various studies, with values often in the low micromolar range. For example, one study reported an IC₅₀ of 2.8 µM for the analog 12-Oxocalanolide A. medchemexpress.com

Structural Elucidation and Spectroscopic Analyses (e.g., NMR)

Determining the precise chemical structure of this compound was a critical step in its research and development. This was achieved through a combination of spectroscopic techniques. High-resolution mass spectrometry (HRMS) was used to determine the molecular formula of the compound. google.com

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, was essential for elucidating the complex tetracyclic structure and the stereochemistry of this compound. google.comtandfonline.commdpi.com For instance, proton-proton coupling constants observed in the ¹H NMR spectrum helped to establish the relative stereochemistry of the substituents on the chromanol ring. google.com The chemical shifts in the ¹³C NMR spectrum provided further confirmation of the carbon skeleton. mdpi.com These detailed structural analyses were crucial for distinguishing this compound from its isomers, such as calanolide (B8761490) B, which differ in their stereochemistry and, consequently, their biological activity. google.com

Molecular Modeling and Docking Studies

To gain a deeper understanding of the interaction between this compound and its target, HIV-1 RT, at the atomic level, researchers have employed molecular modeling and docking studies. scielo.brwjert.org These computational techniques use the known three-dimensional structures of both the compound and the enzyme to predict the most likely binding mode and to identify key interactions.

Docking studies have been used to visualize how this compound and its analogs fit into the non-nucleoside inhibitor binding pocket (NNIBP) of HIV-1 RT. mdpi.comscielo.br These studies have helped to explain the structure-activity relationships observed in experimental assays. For example, docking analyses of a potent analog, F18, suggested that it binds in a rigid conformation and that its interactions with the binding pocket are sensitive to mutations at certain amino acid residues, such as L100I and Y181C. scielo.br The insights from these computational studies can guide the design of new, more potent analogs with improved resistance profiles. scielo.brwjert.org

Mutational Analysis for Resistance Profiling

Mutational analysis has been a critical tool in characterizing the antiviral activity of this compound, particularly in understanding its unique resistance profile as a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1. This methodology involves generating and studying mutations in the HIV-1 reverse transcriptase (RT) enzyme to determine how they affect the drug's efficacy.

Research has demonstrated that this compound maintains activity against HIV-1 strains that are resistant to other NNRTIs. drugbank.comwikipedia.org For instance, it is effective against viruses with two of the most common NNRTI-related mutations, K103N and Y181C. drugbank.comwikipedia.orgnih.gov In fact, the Y181C mutation has been shown to slightly increase susceptibility to the drug. nih.gov This distinct profile suggests that this compound interacts differently with the RT enzyme compared to other drugs in its class. asm.org

To identify mutations that confer resistance specifically to this compound, researchers employ techniques such as the serial passage of the virus in cell cultures with gradually increasing concentrations of the compound. nih.gov This process selects for viral variants that can replicate in the presence of the drug. Subsequent genetic analysis of the RT from these resistant strains reveals the specific mutations responsible for the decreased susceptibility.

Studies have identified several key amino acid substitutions in the HIV-1 reverse transcriptase that lead to resistance against this compound. A substitution at position Y188H has been linked to a significant (approximately 30-fold) resistance to the compound in laboratory settings. drugbank.comnih.gov Other mutations at residues such as L100, K103, and T139 have also been associated with reduced activity of calanolide analogs. asm.org A study on the related compound (+)-Calanolide A found that it predominantly selects for a unique mutation, T139I, which does not result in cross-resistance to other anti-HIV agents. nih.gov Furthermore, research on a (+)-Calanolide A analog, F18, identified the L100I mutation as a primary contributor to resistance. asm.org

These findings from mutational analyses are crucial for understanding the mechanism of action of this compound and for its potential clinical application, especially in combination therapies where avoiding cross-resistance is vital. nih.gov

Table 1: HIV-1 Reverse Transcriptase Mutations and their Effect on this compound Activity

MutationEffect on this compound SusceptibilityReference
Y188HConfers ~30-fold resistance drugbank.comnih.gov
K103NMaintains activity/Slightly reduced activity drugbank.comnih.govasm.org
Y181CMaintains full activity, may enhance susceptibility drugbank.comnih.govnih.gov
T139IResistance selected for by (+)-Calanolide A nih.gov
L100IDominant resistance mutation for analog F18 asm.org
V106ARemains fully sensitive nih.gov

Transcriptome Sequencing for Biosynthetic Gene Identification

The biosynthesis of this compound in its natural source, the Calophyllum genus, is a complex process that is not yet fully elucidated. wikipedia.org Transcriptome sequencing, specifically through RNA-seq, has emerged as a powerful high-throughput method to identify the candidate genes involved in the compound's intricate biosynthetic pathway. nih.gov This approach allows researchers to capture a snapshot of all the gene activity within the plant's tissues (leaves, stem, and roots) at a specific moment. nih.govisaaa.org

The biosynthetic journey to this compound is understood to begin with the amino acid L-phenylalanine, which is converted through several steps to umbelliferone (B1683723), a key precursor coumarin (B35378). wikipedia.orgmdpi.com From umbelliferone, the pathway to pyranocoumarins like the calanolides is complex and involves multiple enzymatic reactions. nih.gov

A significant study in this area involved the transcriptome analysis of Calophyllum brasiliense, a known producer of calanolides. nih.govnih.gov By sequencing the RNA from the leaves, stem, and roots, researchers created a comprehensive dataset of expressed genes (a unigene dataset). nih.govmdpi.com This dataset serves as a vital resource for "gene mining." Using homology-based approaches, such as BLAST and phylogenetic analyses, scientists can compare the sequenced genes from C. brasiliense with known genes from other plant species that are involved in similar metabolic pathways. nih.govresearchgate.net

This comparative analysis has led to the proposal of putative biosynthetic pathways and the identification of several candidate genes potentially responsible for calanolide synthesis. nih.govisaaa.org While the specific enzymes are still largely unknown, this transcriptomic approach has successfully pinpointed specific unigenes that are likely involved in the formation of the angular pyranocoumarin (B1669404) structure characteristic of this compound. nih.gov For example, specific candidate unigenes designated UN36044, UN28345, and UN34582 have been identified as potentially participating in the biosynthesis. mdpi.com Further functional characterization of these candidate genes is required to confirm their precise roles in the pathway. isaaa.org

Table 2: Candidate Genes from Calophyllum brasiliense Transcriptome Analysis for Calanolide Biosynthesis

Candidate Unigene IDPutative Function/InvolvementMethod of IdentificationReference
UN36044Biosynthesis of angular pyranocoumarinsHomology-based BLAST and phylogenetic analysis mdpi.com
UN28345Biosynthesis of angular pyranocoumarinsHomology-based BLAST and phylogenetic analysis mdpi.com
UN34582Biosynthesis of angular pyranocoumarinsHomology-based BLAST and phylogenetic analysis mdpi.com

Future Directions in Calanolide a Research

Exploration of Novel Calanolide (B8761490) A Analogs with Enhanced Efficacy and Specificity

A primary focus of ongoing research is the structural optimization of the Calanolide A scaffold to develop novel analogs with improved pharmacological properties. frontiersin.org The development of the parent compound, (-)-Calanolide A, has been hindered by factors such as a relatively low therapeutic index and the complexity of its isolation from natural sources. frontiersin.orgasm.org Consequently, researchers have turned to synthetic and semi-synthetic modifications to enhance its anti-HIV potency, expand its activity against resistant viral strains, and improve its bioavailability. frontiersin.orgnih.gov

Research has shown that the anti-HIV activity of Calanolide derivatives is highly dependent on the structure of the C ring, while substituents on other rings have a less significant impact. nih.govresearchgate.net This has led to the development of analogs with modified C rings, such as F18 (10-Chloromethyl-11-demethyl-12-oxo-calanolide A), which exhibits a significantly higher therapeutic index (1417) and potent activity against wild-type and drug-resistant HIV-1 strains, including the Y181C mutation. frontiersin.orgnih.govnih.gov Another analog, (+)-dihydrocalanolide A, demonstrated markedly better oral bioavailability (46.8%) compared to the parent compound (13.2%) in mice. nih.gov

Other modifications have included the reduction of olefinic bonds and alterations to the C-12 hydroxyl group. mdpi.com For instance, 10-bromomethyl-12-oxo-calanolide A showed enhanced antiviral potency, although the bromine atom raised toxicity concerns. nih.gov The synthesis of various analogs, including racemic mixtures and their subsequent resolution, has confirmed that the (+)-enantiomer of Calanolide A is responsible for the anti-HIV activity. rsc.orgacs.org These efforts to create a library of analogs allow for large-scale production and systematic structure-activity relationship (SAR) studies to design next-generation NNRTIs. asm.org

Table 1: Comparison of this compound and Selected Analogs

CompoundKey Structural ModificationNotable FindingReference
This compoundParent CompoundPotent NNRTI against HIV-1, including some resistant strains. wikipedia.orgnih.gov wikipedia.orgnih.gov
(+)-Dihydrocalanolide AReduction of a double bondMarkedly improved oral bioavailability (46.8%) compared to parent (13.2%). nih.gov nih.gov
F18 (10-Chloromethyl-11-demethyl-12-oxo-calanolide A)Modified C ringLow half-maximal effective concentration (EC50) of 7.4 nM and a high therapeutic index of 1417. frontiersin.orgnih.gov frontiersin.orgnih.gov
(-)-Calanolide B (Costatolide)Stereoisomer of Calanolide APossesses antiviral properties similar to Calanolide A and shows enhanced activity against the Y181C RT mutation. nih.gov nih.gov
10-bromomethyl-12-oxo-calanolide ABromine substitution and oxidized C-12Significantly enhanced antiviral potency, but potential for toxicity. nih.gov nih.gov

Comprehensive Elucidation of Biosynthetic Pathways and Enzymes

Despite the medicinal importance of this compound, the specific enzymes and the complete biosynthetic pathway in plants like Calophyllum lanigerum and Calophyllum brasiliense remain largely unknown. researchgate.netisaaa.orgnih.gov Elucidating this pathway is a critical future goal, as it could enable biotechnological production of the compound, bypassing the difficulties of chemical synthesis and reliance on scarce natural sources. nih.gov

Current research suggests the biosynthesis begins with the amino acid L-phenylalanine, which is converted through the shikimate pathway to umbelliferone (B1683723) (7-hydroxycoumarin), a key precursor. nih.govwikipedia.orgnih.gov The pathway from umbelliferone to the calanolide core is believed to involve several steps, potentially mediated by P450 monooxygenase and other non-P450 enzymes. wikipedia.orgresearchgate.net Two plausible routes are proposed for the formation of the pyranocoumarin (B1669404) structure, but detailed knowledge of the specific enzymes is still in its infancy. nih.govresearchgate.net A crucial step is the Wagner-Meerwein rearrangement that forms the immediate precursor to Calanolides A, B, and C. wikipedia.orgresearchgate.net

To address this knowledge gap, researchers are employing advanced techniques like transcriptome sequencing (RNA-seq) of C. brasiliense. nih.govnih.gov By analyzing the transcriptomes of different plant tissues (leaves, stem, and roots), scientists have identified candidate genes potentially involved in calanolide biosynthesis. isaaa.orgnih.gov This genomic data provides a vital resource for the functional analysis of these genes and the eventual reconstruction of the entire metabolic pathway. nih.govnih.gov

Investigation of Underexplored Biological Activities and Their Molecular Mechanisms

While this compound is primarily recognized for its anti-HIV-1 activity, preliminary studies indicate it may possess a broader range of pharmacological properties. nih.govmdpi.com A significant future direction is the systematic investigation of these underexplored biological activities and the elucidation of their underlying molecular mechanisms.

Early research has revealed that this compound exhibits anti-tuberculosis activity, proving effective against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. wikipedia.org Its activity level was found to be comparable to the frontline tuberculosis drug isoniazid. wikipedia.org Additionally, some studies have suggested potential anticancer properties, with certain 4-substituted coumarins from C. brasiliense showing promising results against human leukemia HL-60 cells, highlighting the need for more comprehensive studies on calanolides as potential antileukemia agents. nih.govmdpi.com

More recently, the potential of calanolides as inhibitors of new therapeutic targets is being explored. One patent described the use of calanolides as inhibitors of Bruton's tyrosine kinase (BTK), a crucial enzyme in B-cell receptor signaling and a target in various malignancies. researchgate.net Furthermore, computational studies have suggested that this compound could act as a potent inhibitor of the SARS-CoV-2 main protease (3CLpro), indicating a potential application in the treatment of COVID-19, though this requires experimental validation. univ.kiev.uaresearchgate.net

Advanced Computational Modeling for Drug Design and Target Identification

Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery, and its application is a key future direction for this compound research. mdpi.comnih.gov Advanced computational methods such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling provide powerful platforms for accelerating the development of new analogs and understanding their mechanisms of action. nih.govmdpi.comnih.gov

Molecular docking studies have been used to simulate the binding of this compound and its analogs to the non-nucleoside inhibitor binding site of HIV-1 reverse transcriptase. nih.gov These models help rationalize the observed activity of different analogs and guide the design of new derivatives with improved binding affinity and specificity. nih.govnih.gov For example, docking studies with the analog F18 helped to elucidate its interaction with wild-type and mutant forms of the reverse transcriptase enzyme. nih.gov

Computational approaches are also crucial for predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new drug candidates, helping to identify promising compounds early in the development process. nih.govmdpi.com A Caco-2 cell permeability QSAR model, for instance, predicted a high degree of permeability for both (+)-calanolide A and B. nih.gov Beyond HIV, computational screening is being used to identify entirely new therapeutic targets for the calanolide scaffold. A notable example is the molecular docking study that identified this compound as a potential inhibitor of the main protease of the SARS-CoV-2 virus, opening a new avenue for research. univ.kiev.ua

Q & A

Q. What are the primary synthetic routes for (-)-Calanolide A, and what analytical methods validate its chiral purity?

this compound can be synthesized via a four-step approach starting from phloroglucinol, involving Pechmann reaction, Friedel-Crafts acylation, cyclization, and Luche reduction . Chiral separation techniques, such as high-performance liquid chromatography (HPLC) with chiral stationary phases, are critical for isolating enantiomerically pure forms. Analytical validation includes nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) for purity assessment. For chiral resolution, refer to methods involving trans-calanolide ketone intermediates .

Q. How does this compound inhibit HIV reverse transcriptase, and what experimental models are used to study its dual-binding mechanism?

this compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that binds two distinct sites on the HIV-1 reverse transcriptase, disrupting its function . Experimental models include in vitro enzyme inhibition assays (e.g., fluorescence-based RT activity tests) and crystallography to map binding sites. Cell-based assays (e.g., MT-4 cell lines infected with HIV-1) quantify antiviral activity via p24 antigen reduction or viral load measurements.

Q. What standardized protocols ensure reproducibility in this compound bioactivity studies?

Follow guidelines for experimental rigor:

  • Controls : Include positive controls (e.g., AZT for RT inhibition) and solvent controls.
  • Data reporting : Provide detailed synthesis protocols, chromatographic conditions (HPLC gradients, column types), and statistical parameters (e.g., IC₅₀ values with confidence intervals) .
  • Replication : Report triplicate experiments with error bars (standard deviation) and use validated cell lines .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy data across different HIV-1 strains?

Discrepancies may arise from viral subtype variability or resistance mutations. Methodological solutions include:

  • Strain-specific profiling : Test against HIV-1 clades (e.g., subtype B vs. C) using pseudotyped viruses.
  • Resistance selection experiments : Serial passage of HIV-1 in escalating Calanolide A concentrations to identify mutations (e.g., RT Y181C) .
  • Meta-analysis : Pool data from multiple studies and apply mixed-effects models to account for heterogeneity .

Q. What transcriptomic and molecular biology approaches identify biosynthetic pathways for this compound in Calophyllum species?

  • Transcriptome mining : Use RNA-seq data from C. brasiliense to identify candidate genes (e.g., cytochrome P450s, prenyltransferases) involved in coumarin biosynthesis .
  • Heterologous expression : Clone putative genes into model organisms (e.g., Saccharomyces cerevisiae) to validate enzyme activity.
  • Isotopic labeling : Track ¹³C-labeled precursors in plant tissues to elucidate pathway intermediates .

Q. What statistical methods address variability in this compound’s phytochemical yield across environmental conditions?

  • Non-parametric tests : Use Kruskal-Wallis for non-normally distributed data (e.g., calanolide content in soil nutrient studies) .
  • Multivariate analysis : Apply principal component analysis (PCA) to correlate soil parameters (N, P, K levels) with calanolide production.
  • Experimental design : Implement factorial designs to test interactions between light exposure, nutrient availability, and yield .

Methodological Considerations

Q. How should researchers design assays to evaluate this compound’s off-target effects in host cells?

  • High-throughput screening : Use cytotoxicity assays (MTT, LDH release) across human cell lines (e.g., HepG2, HEK293).
  • Transcriptomic profiling : RNA-seq to identify differentially expressed genes post-treatment.
  • Proteomics : Mass spectrometry to detect protein interaction partners beyond RT .

Q. What strategies optimize enantiomeric purity during this compound synthesis?

  • Chiral catalysts : Employ asymmetric hydrogenation or enzymatic resolution (e.g., lipases) .
  • Chromatographic separation : Use chiral columns (e.g., Chiralpak AD-H) with polar organic mobile phases.
  • Crystallization : Optimize solvent systems (e.g., ethanol/water) for selective crystal growth of the desired enantiomer .

Data Reporting and Reproducibility

Q. What metadata is essential for publishing this compound research in compliance with journal guidelines?

  • Synthesis : Document reaction conditions (temperature, solvent ratios, catalysts).
  • Characterization : Include NMR shifts, HPLC chromatograms, and MS spectra in supplementary materials .
  • In vitro/in vivo studies: Specify cell lines, HIV-1 strains, and animal models (e.g., SCID-hu mice) .

Q. How can researchers address batch-to-batch variability in this compound samples?

  • Quality control : Implement LC-MS batch testing with acceptance criteria (e.g., ≥95% purity).
  • Stability studies : Monitor degradation under stress conditions (heat, light) using accelerated stability protocols .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.